Bienvenue dans la boutique en ligne BenchChem!

4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one

Lipophilicity CNS drug design BBB permeability

4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one (CAS 1333113-97-5) is a synthetic heterocyclic compound categorised as a benzoxazocinone. It features an eight-membered oxazocine ring fused to a benzene ring, a carbonyl group at position 6, and an N-benzyl substituent at position The molecular formula is C17H17NO2, with a molecular weight of 267.32 g/mol.

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
CAS No. 1333113-97-5
Cat. No. B1443517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one
CAS1333113-97-5
Molecular FormulaC17H17NO2
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESC1C(NC(=O)C2=CC=CC=C2CO1)CC3=CC=CC=C3
InChIInChI=1S/C17H17NO2/c19-17-16-9-5-4-8-14(16)11-20-12-15(18-17)10-13-6-2-1-3-7-13/h1-9,15H,10-12H2,(H,18,19)
InChIKeyWDZMWJMIWQDPGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one (CAS 1333113-97-5) | Chemical Identity & Research-Grade Profile


4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one (CAS 1333113-97-5) is a synthetic heterocyclic compound categorised as a benzoxazocinone . It features an eight-membered oxazocine ring fused to a benzene ring, a carbonyl group at position 6, and an N-benzyl substituent at position 4. The molecular formula is C17H17NO2, with a molecular weight of 267.32 g/mol . It is commercially available as a research chemical, typically supplied at 95-98% purity, and is utilised as a synthetic building block or a scaffold for medicinal chemistry exploration .

Why 4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one Cannot Be Simply Interchanged with Nefopam or Other Benzoxazocine Analogs


Generic substitution among benzoxazocine/benzoxazocinone scaffolds is unreliable for procurement-driven research because subtle changes in the heterocyclic oxidation state and N-substitution pattern markedly alter key physicochemical properties and biological target engagement [1]. For instance, the target compound contains a lactam carbonyl, which introduces hydrogen-bond acceptor capacity and increases polarity relative to the fully reduced tertiary amine scaffold of nefopam. This carbonyl, combined with the N-benzyl (rather than N-methyl) group, impacts logP, metabolic stability, and conformational flexibility, leading to divergent pharmacokinetic and pharmacodynamic profiles that cannot be predicted by simple structural analogy [1]. The quantitative evidence below establishes that even when a comparator shares the core ring system, the specific substitution and oxidation state of this compound creates measurable differences in lipophilicity, synthetic accessibility, and purity profile that directly affect its suitability for specific research applications.

Quantitative Differentiation Evidence for 4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one vs. Closest Analogs


Lipophilicity (LogP) Differential vs. Nefopam: A 0.34 to 0.44 Unit Shift Impacting BBB Permeability Predictions

The measured/calculated logP of the target compound is 2.5579 , whereas nefopam (5-methyl-1-phenyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine) has a consensus logP of approximately 2.9 to 3.0 (PubChem XLogP3: 2.9) [1]. This represents a logP reduction of 0.34–0.44 units for 4-benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one, attributable to the polar lactam carbonyl replacing the tertiary amine. In CNS drug design, a logP shift of this magnitude can significantly impact predicted blood-brain barrier permeation and off-target binding profiles.

Lipophilicity CNS drug design BBB permeability

Topological Polar Surface Area (TPSA) Differentiation: A 6.52 Ų Increase Over Nefopam Influencing Hydrogen-Bonding Capacity

The target compound exhibits a topological polar surface area (TPSA) of 38.33 Ų , driven by the lactam carbonyl oxygen and secondary amide NH. In contrast, nefopam has a TPSA of approximately 12.47 Ų (single oxygen atom in the oxazocine ring, plus tertiary amine). This 25.86 Ų increase for 4-benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one enhances hydrogen-bonding capacity and is a key differentiator for solubility and oral absorption predictions, where TPSA values below 60–70 Ų are generally considered optimal for passive oral absorption.

TPSA Drug-likeness Permeability

Hydrogen Bond Donor Count (HBD) Differentiation: 1 vs. 0 Enables a Distinct Pharmacophore Feature

According to vendor datasheets, the target compound has one hydrogen bond donor (the secondary amide NH) and two acceptors . Nefopam, by comparison, has zero donors (tertiary amine, no NH/OH) [1]. When compared to the carbonyl-containing but N-methyl analog 5-methyl-1-phenyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one, which has zero HBD (tertiary amide), the target compound's single donor provides a fundamentally different hydrogen-bonding pharmacophore . This single HBD can form a directed hydrogen bond with a target protein backbone or side chain, which is impossible for the tertiary amide analog.

HBD count Pharmacophore Target engagement

Commercial Purity and Research Supply Differentiation: 98% Assured Purity with Full Characterization

Unlike generic benzoxazocine analogs often sourced from non-specialist vendors with unspecified purity, 4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one is supplied with a documented purity of 98% (HPLC) and full characterization data (SMILES, MDL number MFCD24387655) . While nefopam hydrochloride is typically sold at ≥99% purity as a pharmaceutical secondary standard, the carbonyl-containing benzoxazocinone scaffold is often only available at lower purities (e.g., 'Nefopam 10' at >95% ). The 98% purity specification for this compound, backed by batch-specific quality control, ensures higher reproducibility in biological assays compared to less rigorously characterized alternatives.

Purity Reproducibility Procurement

Optimal Research Application Scenarios for 4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one (CAS 1333113-97-5)


Medicinal Chemistry Scaffold for CNS Penetrant Lead Optimization

The compound's lower logP (2.56 vs. ~2.9 for nefopam) and higher TPSA (38.33 vs. 12.47 Ų) place it in a more favorable CNS drug-likeness space. Medicinal chemists can use this scaffold as a starting point for designing brain-penetrant candidates with improved physicochemical properties. The carbonyl group provides a synthetic handle for further derivatization, and the N-benzyl group offers an additional vector for SAR exploration.

Chemical Biology Probe for Serine Hydrolase or Monoamine Transporter Target Classes

The presence of a single hydrogen bond donor (secondary amide NH) and two acceptors creates a distinct pharmacophore compared to tertiary amine benzoxazocines (e.g., nefopam) . This makes the compound suitable for probing target classes where a directed hydrogen bond with the ligand NH is essential for activity, such as certain serine hydrolases or monoamine transporters. The benzoxazocinone core, as noted in patent literature, is a privileged scaffold for monoamine reuptake inhibition [1].

Analytical Reference Standard for Nefopam Metabolite Identification

Given its structural similarity to the oxidized nefopam scaffold, 4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one can serve as a reference material in LC-MS/MS methods to identify and quantify nefopam metabolites or degradation products bearing the benzoxazocinone moiety. Its distinctive logP and TPSA facilitate chromatographic separation from the parent drug .

Building Block for Diversity-Oriented Synthesis of 8-Membered Ring Libraries

The compound functions as a versatile intermediate for generating focused libraries of benzoxazocinone derivatives. The lactam carbonyl can be reduced to access the 4-benzyl-tetrahydrobenzoxazocine scaffold, while the N-benzyl group can be deprotected to allow N-alkylation or N-arylation diversification. This synthetic flexibility, combined with assured purity, streamlines hit-to-lead campaigns .

Quote Request

Request a Quote for 4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.